molecular formula C17H17NO2 B14518419 N-[2-(4-Acetylphenyl)ethyl]benzamide CAS No. 62910-49-0

N-[2-(4-Acetylphenyl)ethyl]benzamide

Cat. No.: B14518419
CAS No.: 62910-49-0
M. Wt: 267.32 g/mol
InChI Key: MZBYRVBVNGSJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Acetylphenyl)ethyl]benzamide is an organic compound with the molecular formula C20H23NO2 and a molecular weight of 309.40 g/mol . This benzamide derivative features a 4-acetylphenyl group and is related to a class of compounds that serve as valuable intermediates in medicinal chemistry research, particularly in the synthesis of novel bioactive molecules . Structurally similar 4-acetylphenylamine-based compounds are key building blocks for developing heterocyclic derivatives, such as imidazol-2-ones and their thio analogues, which are investigated for their cytotoxic properties against human cancer cell lines, including prostate carcinoma (PPC-1) and glioblastoma (U-87) . Furthermore, N-phenylbenzamide scaffolds are recognized for their potential in antibacterial agent development, with some derivatives exhibiting inhibitory activity against bacterial dihydrofolate reductase (DHFR) . This product is intended for research purposes as a chemical building block or reference standard in drug discovery and development programs. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the relevant safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62910-49-0

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

N-[2-(4-acetylphenyl)ethyl]benzamide

InChI

InChI=1S/C17H17NO2/c1-13(19)15-9-7-14(8-10-15)11-12-18-17(20)16-5-3-2-4-6-16/h2-10H,11-12H2,1H3,(H,18,20)

InChI Key

MZBYRVBVNGSJGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N 2 4 Acetylphenyl Ethyl Benzamide and Relevant Analogues

Established Synthetic Pathways for the Core Benzamide (B126) Linkage

The formation of the amide bond is a cornerstone of organic chemistry, and several reliable methods can be employed for the synthesis of N-[2-(4-acetylphenyl)ethyl]benzamide.

Amide Bond Formation Strategies in this compound Synthesis

The most direct and widely used method for the synthesis of this compound is the acylation of 2-(4-acetylphenyl)ethylamine with benzoyl chloride. This reaction, often carried out under Schotten-Baumann conditions, involves the use of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. jetir.orgnanobioletters.com The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride to form a tetrahedral intermediate, which then collapses to form the stable amide bond. nih.govresearchgate.net

Alternative amide coupling reagents can also be employed, particularly when milder conditions are required. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), can facilitate the coupling of benzoic acid directly with 2-(4-acetylphenyl)ethylamine. fishersci.co.uk

A general reaction scheme for the synthesis of this compound is presented below:

Scheme 1: General synthesis of this compound via acylation of 2-(4-acetylphenyl)ethylamine with benzoyl chloride.

Synthesis of Key Precursors (e.g., Substituted Phenethylamines, Benzoyl Chlorides)

The successful synthesis of this compound relies on the availability of its key precursors: 2-(4-acetylphenyl)ethylamine and benzoyl chloride (or its derivatives).

Synthesis of 2-(4-acetylphenyl)ethylamine: This precursor can be synthesized through various routes. One common method involves the Friedel-Crafts acylation of a suitably protected 2-phenylethylamine derivative, followed by deprotection. Alternatively, it can be prepared from 4-acetylphenylacetic acid, which can be converted to the corresponding amide and subsequently reduced. Another approach starts with 4-acetylstyrene, which can be subjected to hydroamination or other functional group transformations to introduce the aminoethyl moiety. A reported synthesis involves the reduction of 2-(4-nitrophenyl)ethanol to 2-(4-aminophenyl)ethanol, followed by conversion of the alcohol to a leaving group and subsequent displacement with an amine source, and finally, acylation of the aromatic amine and a Friedel-Crafts reaction to introduce the acetyl group.

Synthesis of Substituted Benzoyl Chlorides: Benzoyl chloride and its substituted analogues are typically prepared from the corresponding benzoic acids. The most common method involves reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). hud.ac.uk These reagents convert the carboxylic acid into the more reactive acyl chloride, which is then ready to be used in the amide coupling reaction.

Functionalization and Derivatization Strategies for Structural Modification

The structure of this compound offers three main regions for chemical modification: the benzamide moiety, the acetylphenyl group, and the ethyl linker.

Chemical Modifications on the Benzamide Moiety (e.g., Halogenation, Sulfonylation)

The two aromatic rings of the benzamide portion of the molecule are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto either the benzoyl or the phenethyl-derived phenyl ring can significantly alter the electronic and lipophilic properties of the molecule. Electrophilic halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for the selective bromination or chlorination of the aromatic rings, often in the presence of a catalyst. masterorganicchemistry.comorganic-chemistry.orgsemanticscholar.org The directing effects of the existing substituents (the carbonyl group of the amide and the alkyl chain) will influence the position of halogenation.

Sulfonylation: The introduction of a sulfonyl group can be achieved by reacting the aromatic rings with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl), in the presence of a Lewis acid catalyst (e.g., AlCl₃). semanticscholar.org This reaction, a type of Friedel-Crafts sulfonylation, typically introduces the sulfonyl group at the para position relative to the activating group.

A table summarizing potential halogenation and sulfonylation reactions on the benzamide moiety is presented below:

ModificationReagent(s)Potential Product(s)
BrominationN-Bromosuccinimide (NBS), radical initiatorN-[2-(4-Acetylphenyl)ethyl]-4-bromobenzamide
ChlorinationN-Chlorosuccinimide (NCS), acid catalystN-[2-(4-Acetyl-3-chlorophenyl)ethyl]benzamide
Sulfonylationp-Toluenesulfonyl chloride, AlCl₃N-[2-(4-Acetylphenyl)ethyl]-4-(tosyl)benzamide

Transformations of the Acetylphenyl Group (e.g., Ring Substitutions, Ketone Derivatization)

The acetylphenyl group is a versatile handle for a wide array of chemical transformations.

Ring Substitutions: The acetyl group is a deactivating, meta-directing group for electrophilic aromatic substitution. Therefore, reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation on this ring will primarily occur at the positions meta to the acetyl group.

Ketone Derivatization: The carbonyl group of the acetyl moiety can undergo a variety of reactions.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Complete reduction of the carbonyl group to a methylene (B1212753) group can be achieved under more forcing conditions, such as the Wolff-Kishner reduction (hydrazine, base, and heat) or the Clemmensen reduction (zinc amalgam and hydrochloric acid). hud.ac.uknih.govgoogle.comnih.gov

Olefinations: The ketone can be converted to an alkene through reactions like the Wittig reaction or the Horner-Wadsworth-Emmons reaction. nih.govreddit.commdpi.comresearchgate.net This allows for the extension of the carbon chain and the introduction of new functional groups.

Condensation Reactions: The acetyl group can participate in condensation reactions, such as the Claisen-Schmidt condensation with an aldehyde, to form chalcones. jetir.orgnih.govresearchgate.neteijppr.comjapsonline.com

A table summarizing potential transformations of the acetylphenyl group is presented below:

TransformationReagent(s)Potential Product(s)
Reduction to AlcoholSodium borohydride (NaBH₄)N-[2-(4-(1-Hydroxyethyl)phenyl)ethyl]benzamide
Reduction to AlkaneHydrazine, KOH, heat (Wolff-Kishner)N-[2-(4-Ethylphenyl)ethyl]benzamide
Horner-Wadsworth-EmmonsPhosphonate ylide, baseN-[2-(4-(prop-1-en-2-yl)phenyl)ethyl]benzamide
Chalcone (B49325) SynthesisAromatic aldehyde, baseN-[2-(4-(3-Aryl-2-propenoyl)phenyl)ethyl]benzamide

Elaboration of the Ethyl Linker and Aliphatic Components

The ethyl linker between the two aromatic rings also presents opportunities for modification, although these are generally less common than modifications to the aromatic rings or the acetyl group.

Alkylation: The methylene groups of the ethyl linker are generally not reactive towards simple alkylation. However, deprotonation of the N-H of the amide followed by alkylation could potentially occur, leading to N-alkylation. More complex multi-step sequences would be required to introduce substituents onto the ethyl chain itself.

Mitsunobu Reaction: The Mitsunobu reaction could potentially be employed to introduce functionality at the benzylic position of the ethyl linker if a suitable precursor with a hydroxyl group at that position is used. nih.govdntb.gov.uaresearchgate.netnih.govresearchgate.net This would involve the reaction of the alcohol with an acidic component in the presence of a phosphine (B1218219) and an azodicarboxylate.

Heterocyclic Ring Incorporations and Hybrid Molecule Synthesis (e.g., Thiazoles, Imidazoles, Chalcones, Quinoline (B57606)/Naphthalene (B1677914) Hybrids)

The acetyl moiety of this compound is a key functional group for derivatization, enabling the synthesis of various heterocyclic analogues. This strategic modification is often pursued to explore new chemical space and biological activities.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and adaptable method for incorporating a thiazole ring. This reaction involves the condensation of an α-haloketone with a thioamide. For this compound, the synthesis would commence with the bromination of the acetyl group to yield N-[2-(4-(2-bromoacetyl)phenyl)ethyl]benzamide. Subsequent reaction of this α-bromoketone intermediate with various thioamides, such as thiourea (B124793) or thiosemicarbazide, in a suitable solvent like ethanol (B145695), leads to the formation of the corresponding 2-amino- or 2-hydrazinyl-thiazole derivatives. ekb.egnih.gov The reaction conditions can be varied, including the use of microwave irradiation to accelerate the reaction. ekb.eg

Imidazoles: Imidazole (B134444) derivatives can be synthesized from the this compound scaffold through several established routes. One common method involves the reaction of the corresponding α-haloketone intermediate with amidines. Alternatively, a multi-component reaction approach can be employed. For instance, the α-aminoketone, derived from the α-bromoketone, can react with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to construct the imidazole ring. nih.govresearchgate.net These synthetic strategies allow for the introduction of diverse substituents on the imidazole ring, leading to a wide range of analogues. researchgate.netnih.gov

Chalcones: Chalcones, or 1,3-diaryl-2-propen-1-ones, are readily synthesized from this compound via the Claisen-Schmidt condensation. rasayanjournal.co.innih.gov This base-catalyzed reaction involves the condensation of the acetyl group with a variety of aromatic or heteroaromatic aldehydes. nih.gov The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent. eijppr.com This methodology is highly efficient and allows for the creation of a large library of chalcone derivatives by varying the aldehyde component.

Table 1: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Starting MaterialAldehydeCatalyst/SolventGeneral ProductReference
This compoundSubstituted BenzaldehydesKOH / Ethanol(E)-N-(4-(3-aryl)acryloylphenyl)ethyl)benzamide rasayanjournal.co.innih.gov
N-(4-acetylphenyl)acetamideVarious aromatic aldehydesKOH solutionN-(4-cinnamoylphenyl)acetamide derivatives eijppr.com

Quinoline/Naphthalene Hybrids: The synthesis of quinoline and naphthalene hybrids tethered to the this compound core can be achieved through multi-step synthetic sequences. For quinoline hybrids, Friedländer annulation is a prominent method, involving the reaction of an ortho-aminoaryl ketone with a compound containing a reactive methylene group. In this context, the acetylphenyl moiety could be modified to introduce an ortho-amino group, which would then be reacted with various ketones or aldehydes to construct the quinoline ring system. nih.gov The synthesis of naphthalene hybrids could involve strategies such as Diels-Alder reactions or other cyclization methods to build the fused ring system onto the existing phenyl ring. nih.gov

Novel Synthetic Routes and Method Development

The quest for more efficient, sustainable, and versatile synthetic methods has led to the exploration of new catalytic systems and energy sources for the synthesis and derivatization of this compound and its analogues.

Exploration of Transition Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis offers powerful tools for C-C and C-N bond formation, enabling the synthesis of complex benzamide derivatives. For instance, the aromatic rings of the this compound scaffold can be functionalized using palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This requires the initial introduction of a halide (e.g., bromine or iodine) onto one of the aromatic rings, which can then be coupled with a variety of boronic acids, alkenes, or alkynes. Furthermore, copper-catalyzed reactions can be employed for C-H activation and functionalization, providing alternative routes for derivatization. snnu.edu.cn For example, the synthesis of styryl derivatives has been achieved through such catalytic methods. mdpi.com Additionally, the formation of coordination complexes with transition metals like copper(II) has been reported for analogous ketoamides, suggesting potential applications in catalysis or materials science. semanticscholar.orgnih.gov

Development of Catalyst-Free or Sustainable Synthetic Protocols

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize or eliminate the use of catalysts and hazardous reagents. nih.gov For the synthesis of heterocyclic derivatives of this compound, catalyst-free protocols are being explored. For example, the one-pot synthesis of certain thiazole derivatives can be achieved by reacting an equimolar mixture of the starting materials in ethanol without any added catalyst. mdpi.com The use of water as a solvent and the development of solvent-free reaction conditions are also key areas of research. mdpi.com These sustainable approaches not only reduce the environmental impact but can also simplify product purification by eliminating catalyst residues. bepls.com

Microwave-Assisted and Other Enhanced Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction rates, improving yields, and enhancing product purity. researchgate.netmdpi.com The application of microwave irradiation to the synthesis of derivatives of this compound can significantly reduce reaction times from hours to minutes. mdpi.com This has been demonstrated in the synthesis of various heterocyclic systems, including thiazoles, chalcones, and quinolines. ekb.egorganic-chemistry.orgnih.gov The efficiency of microwave heating stems from the direct interaction of the electromagnetic field with the polar molecules in the reaction mixture, leading to rapid and uniform heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConventional Method (Time)Microwave-Assisted Method (Time)AdvantageReference
Thiazole SynthesisHours30-175 secondsDrastic reduction in reaction time bepls.com
1,2,4-Triazole SynthesisHours10 minutesShorter reaction time, high yield organic-chemistry.org
Quinolinone Synthesis4 hours10 secondsExtremely rapid synthesis nih.gov

Investigation of Biological Activities and Cellular Interactions of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is currently no published research specifically detailing the biological activities and cellular interactions of the chemical compound this compound.

Therefore, data pertaining to the following areas of investigation for this specific molecule are not available:

Investigation of Biological Activities and Cellular Interactions

Receptor Binding and Ligand-Receptor Interaction Profiling

Assessment of Binding Affinities to Protein Targets

While research exists on the biological activities of other benzamide (B126) derivatives, the strict focus of this article on N-[2-(4-Acetylphenyl)ethyl]benzamide prevents the inclusion of that information. Future research may elucidate the specific enzymatic and receptor interactions of this compound.

Antimicrobial and Antiviral Research

The antimicrobial potential of benzamide derivatives has been a subject of significant scientific inquiry. Studies have explored their efficacy against a range of bacterial and fungal pathogens, while related structures have been investigated for antiviral properties, particularly against flaviviruses.

Evaluation of Antibacterial Potency (In Vitro Assays)

N-phenylbenzamides and related derivatives have demonstrated notable antibacterial activity in laboratory settings. mdpi.com In vitro studies using the disc diffusion method have been employed to determine the potency of these compounds against both Gram-positive and Gram-negative bacteria.

One study investigated a series of synthesized benzamide derivatives against various bacterial strains, including Bacillus, Staphylococcus aureus, Klebsiella, E. coli, and Pseudomonas aeruginosa. researchgate.net The results indicated that certain derivatives exhibited strong antibacterial activity. researchgate.net For instance, compound 5a, a para-hydroxy benzoic acid derivative, showed excellent activity against B. subtilis and E. coli, with significant zones of inhibition and low Minimum Inhibitory Concentration (MIC) values. nanobioletters.comresearchgate.net Similarly, other derivatives displayed considerable efficacy, particularly against E. coli and B. subtilis. nanobioletters.comresearchgate.net These findings suggest that the core benzamide structure can be modified to develop broad-spectrum antibacterial agents. mdpi.com

Antibacterial Activity of Selected Benzamide Derivatives
CompoundBacterial StrainZone of Inhibition (mm)MIC (μg/mL)Source
Compound 5aB. subtilis256.25 nanobioletters.comresearchgate.net
Compound 5aE. coli313.12 nanobioletters.comresearchgate.net
Compound 6bE. coli243.12 nanobioletters.comresearchgate.net
Compound 6cB. subtilis246.25 nanobioletters.comresearchgate.net

Antifungal Activity Assessments

The antifungal properties of the benzamide class of compounds have also been evaluated. Research has shown that N-phenylbenzamides possess the potential to be developed as antifungal agents. mdpi.com In vitro tests are commonly performed using the diffusion disk method against clinically relevant fungal strains such as Candida albicans. mdpi.com

Studies on various synthetic amides and arylsulfonamides have demonstrated their potential to inhibit fungal growth. For example, 2-chloro-N-phenylacetamide was found to have antifungal activity against different strains of Aspergillus niger, with MICs ranging from 32 to 256 μg/mL. nih.gov Another study focused on arylsulfonamide-based compounds, which were screened against a range of Candida species. nih.gov Certain derivatives exhibited fungistatic activity against all tested strains at concentrations between 0.125 and 1 mg/mL. nih.gov These results underscore the potential of benzamide-related structures as a basis for the development of new antifungal therapies, which is crucial given the rise in antifungal resistance. researchgate.net

Antifungal Activity of Selected Amide Derivatives
Compound Class/DerivativeFungal StrainActivity (MIC in μg/mL)Source
2-chloro-N-phenylacetamideAspergillus niger32 - 256 nih.gov
Arylsulfonamide (Compound 3)Candida spp.125 - 1000 nih.gov
N-phenylbenzamidesCandida albicansActivity noted mdpi.com

Antiviral Efficacy against Specific Viral Targets (e.g., Flavivirus Envelope Proteins)

The envelope (E) protein of flaviviruses, such as Dengue and Zika virus, is a critical target for antiviral drug development because it facilitates viral entry into host cells. purdue.edu Small molecules that target the E protein can block the viral replication cycle at its earliest stage. nih.gov Research efforts have focused on identifying compounds that bind to a conserved pocket on the E protein, thereby inhibiting the conformational changes necessary for membrane fusion. purdue.edunih.gov

While direct studies on this compound are not specified, related heterocyclic compounds have been identified as potent inhibitors. For example, a class of thiazole (B1198619) compounds was identified through virtual screening and showed antiviral potency in cell-based assays against yellow fever virus and dengue virus. nih.gov One of the most active compounds demonstrated an EC₅₀ value of 0.9 µM against yellow fever virus replication. nih.gov These studies validate the strategy of targeting the flavivirus E protein and provide a foundation for developing inhibitors that could be effective against a range of flaviviruses. nih.gov

Anticancer Research in Cellular Models

The potential of benzamide and phenylacetamide derivatives as anticancer agents has been extensively studied in various human cancer cell lines. This research primarily focuses on evaluating their cytotoxicity and their ability to inhibit key processes in cancer progression, such as cell migration and invasion.

Cytotoxicity and Antiproliferative Studies in Human Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of benzamide and phenylacetamide derivatives against a panel of human cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify a compound's potency in inhibiting cell growth.

One study on phenylacetamide derivatives found that a specific compound, referred to as 3d, exhibited a potent cytotoxic effect with an IC₅₀ value of 0.6±0.08 μM against MDA-MB-468 breast cancer cells and PC-12 cells. tbzmed.ac.ir Other derivatives also showed significant cytotoxicity against MCF-7 breast cancer cells. tbzmed.ac.ir Another investigation into novel arylsulfonamide natural products, which share structural motifs with benzamides, also reported on their cytotoxic activity in human cancer cell lines. mdpi.com The angiogenesis inhibitor TNP-470 displayed moderate cytotoxicity against several human leukemia, myeloma, ovarian, and breast carcinoma cell lines, with IC₅₀ values generally ranging from 5 to 25 µM. nih.gov These findings highlight the potential of these chemical scaffolds in the development of new antiproliferative agents.

Cytotoxicity (IC₅₀) of Selected Benzamide-Related Derivatives in Human Cancer Cell Lines
Compound/DerivativeCancer Cell LineIC₅₀ (μM)Source
Phenylacetamide derivative (3d)MDA-MB-468 (Breast)0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3d)PC-12 (Pheochromocytoma)0.6 ± 0.08 tbzmed.ac.ir
Phenylacetamide derivative (3c)MCF-7 (Breast)0.7 ± 0.08 tbzmed.ac.ir
TNP-470HL-60 (Leukemia)5 - 10 nih.gov
TNP-470A2780 (Ovarian)10 - 15 nih.gov
TNP-470MDA-MB-231 (Breast)15 nih.gov
TNP-470MCF-7 (Breast)25 nih.gov

Inhibition of Cancer Cell Migration and Invasion (e.g., Wound Healing Assays)

The inhibition of cancer cell migration and invasion is a key strategy in preventing metastasis. mdpi.com The wound healing or scratch assay is a widely used in vitro method to study collective cell migration. semanticscholar.org

Research on imidazole (B134444) derivatives based on a 4-acetylphenylamine structure evaluated their effect on the migration of prostate (PPC-1) and brain (U-87) cancer cells. nih.gov Despite demonstrating cytotoxicity, none of the tested imidazole derivatives showed a statistically significant inhibitory effect on the migration of these cell lines in a wound healing assay. nih.gov In contrast, other studies have shown more promising results with different compounds. For example, a compound named ent-caprolactin C was found to inhibit the invasion and γ-irradiation-induced migration of A549 human lung cancer cells. mdpi.com Another study demonstrated that a recombinant thrombin inhibitor, haemathrin 2S, significantly diminished thrombin-promoted cell migration and invasion in both SKOV3 ovarian and MDA-MB-231 breast cancer cells. nih.gov These studies indicate that while not all cytotoxic compounds affect cell motility, specific derivatives can be developed to target the metastatic potential of cancer cells.

An extensive search of publicly available scientific literature was conducted to gather information on the biological activities of the chemical compound "this compound," specifically focusing on its activity in three-dimensional (3D) cell culture models and its potential antidiabetic and anticonvulsant properties.

Despite a thorough investigation using various targeted search queries, no research articles, studies, or data could be retrieved for the exact compound "this compound" in the specified areas of biological activity. The search results did yield information on structurally related compounds, such as other benzamide derivatives or molecules sharing the acetylphenyl moiety, which have been investigated for a range of biological effects. However, in strict adherence to the request to focus solely on "this compound," this related but distinct information cannot be presented.

Therefore, it is concluded that there is no available scientific data to populate the requested sections on the investigation of biological activities and cellular interactions for "this compound." Specifically, no findings could be reported for:

Other Reported Biological Activities (e.g., Antidiabetic, Anticonvulsant)

Without any research findings, the creation of data tables and detailed descriptions for these sections is not possible. Further research would be required to determine the biological activities of "this compound."

Structure Activity Relationship Sar and Molecular Mechanisms of Action

Elucidation of Pharmacophoric Features of N-[2-(4-Acetylphenyl)ethyl]benzamide and its Analogues

The pharmacophore of this compound can be deconstructed to understand the contribution of each functional group to its interaction with biological targets.

The acetylphenyl group is a key feature in many biologically active compounds. The acetyl group, in particular, can significantly influence a molecule's pharmacological profile. Studies on acetylated phenolic compounds, such as resveratrol (B1683913) and tyrosol, have shown that the addition of acetyl groups can maintain or even enhance biological activity compared to the parent compound. nih.govresearchgate.net Acetylation can increase the hydrophobicity of a molecule, which may in turn favor its cellular uptake and bioavailability. researchgate.net

In analogues more closely related to this compound, the acetylphenyl moiety is crucial for activity. For instance, a series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives demonstrated structure-dependent antiproliferative activity in human lung cancer models. mdpi.com The presence of the acetylphenyl group is a common feature in various natural and synthetic acetophenones that exhibit a wide range of pharmacological effects, including cytotoxic, antimicrobial, and antioxidant activities. nih.gov This suggests that the acetyl group on the phenyl ring likely serves as a critical interaction point, potentially through hydrogen bonding or by acting as a structural anchor within a target's binding site.

The benzamide (B126) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. researchgate.netnanobioletters.com Benzamide derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nanobioletters.com The amide bond's orientation is often critical; in studies of SARS-CoV protease inhibitors, benzamide compounds showed activity, whereas their corresponding anilides (with an inverted amide group) were inactive, demonstrating the key role of the amide's hydrogen bonding capabilities. nih.gov

Substitutions on the benzamide ring are a primary determinant of potency and selectivity. This principle is well-documented across various classes of inhibitors.

SIRT2 Inhibitors : In the development of 3-(benzylsulfonamido)benzamide analogues as inhibitors for sirtuin-2 (SIRT2), modifications to the benzamide portion were used to enhance potency and selectivity over other sirtuins like SIRT1 and SIRT3. nih.gov

SARS-CoV PLpro Inhibitors : For benzamide-based inhibitors of the SARS-CoV papain-like protease (PLpro), the position of an amino group on the benzamide ring was found to significantly increase inhibitory capacity. nih.gov However, further derivatization of this amino group generally led to reduced activity. nih.gov

Dopamine (B1211576) Receptor Antagonists : In a series of potent dopamine D-2 receptor antagonists, the substitution pattern on the benzamide ring was a key factor influencing potency, with 2,3-dimethoxy and 5,6-dimethoxy substitution patterns yielding compounds with nanomolar affinity. researchgate.net

These examples collectively show that the benzamide scaffold of this compound serves as a crucial anchor and that any substitutions on its phenyl ring would be expected to profoundly impact its biological activity and target selectivity.

Identification of Key Structural Determinants for Optimized Biological Response

Optimizing the biological response of this compound would involve systematic modification of its three core components, based on findings from analogue studies. Key determinants for potency and selectivity often revolve around achieving a balance between favorable intermolecular interactions and minimizing unfavorable desolvation penalties upon binding to a target. acs.org

Structural MoietyModification Strategy From Analogue StudiesPotential OutcomeReference(s)
Acetylphenyl Moiety Conversion of the acetyl group to an oxime.Significantly enhances antiproliferative activity in certain cancer cell lines. mdpi.com
Introduction of additional substituents on the phenyl ring.Modulates lipophilicity and electronic properties, potentially improving target affinity. nih.gov
Ethyl Linker Altering linker length (e.g., to propyl or butyl).Changes the distance and relative orientation of the two aromatic moieties, which can drastically alter receptor affinity and selectivity. nih.gov
Introducing conformational constraints (e.g., cyclization).Reduces flexibility, which can lock the molecule in a bioactive conformation, increasing potency but potentially reducing promiscuity. acs.org
Benzamide Scaffold Varying the position of substituents on the phenyl ring.Critically impacts inhibitory capacity, as seen with amino groups at different positions in SARS-CoV PLpro inhibitors. nih.gov
Replacing hydrophobic groups (e.g., halogens) with more polar groups.Can increase aqueous solubility and improve ADME properties. nih.gov
Inverting the amide bond (to an anilide).Can lead to a complete loss of activity, highlighting the importance of the H-bond donor/acceptor orientation. nih.gov

Mechanistic Investigations at the Cellular and Subcellular Level

While the specific molecular targets of this compound have not been reported, the mechanisms of its analogues point toward several classes of enzymes and receptors as potential interaction partners.

Analogues sharing the core scaffolds of this compound have been shown to interact with several key molecular targets.

DNA Gyrase : The benzamide scaffold is a component of novel bacterial topoisomerase inhibitors (NBTIs). acs.org These compounds target the bacterial type IIA topoisomerase DNA gyrase, an essential enzyme that controls DNA topology. nih.gov Specifically, many inhibitors interfere with ATP binding to the GyrB subunit, thereby blocking the enzyme's catalytic activity. nih.gov A number of N-phenylpyrrolamide and benzothiazole-based inhibitors, which contain an amide linkage similar to the benzamide scaffold, show potent, low-nanomolar inhibition of DNA gyrase. nih.govrsc.org

Compound ClassTarget EnzymeIC₅₀ ValueReference(s)
N-phenylpyrrolamide analoguesE. coli DNA gyrase2–20 nM rsc.org
Benzothiazole derivative 27 A. baumannii gyrase15.6 nM nih.gov
Benzothiazole derivative 27 P. aeruginosa gyrase< 10 nM nih.gov
Chloro-IB-MECAE. coli DNA gyrase2.4 µM acs.org

Sirtuin Deacetylases (SIRT2) : A class of 3-(benzylsulfonamido)benzamides has been developed as potent and selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative conditions like Huntington's disease. nih.govnih.gov Molecular modeling of these compounds revealed that the benzamide moiety is critical for binding, while replacing other parts of the scaffold, such as a sulfonamide with a thioether, could increase potency two- to three-fold. nih.gov

Dopamine Receptors : Benzamide derivatives are well-known for their activity at dopamine receptors. The analogue N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide emerged as a highly potent and selective ligand for the dopamine D4 receptor, with an IC₅₀ value of 0.057 nM and over 10,000-fold selectivity versus the D2 receptor. nih.gov This highlights the potential for molecules with a benzamide-ethyl-phenyl backbone to interact strongly with G-protein coupled receptors.

Other Enzymes : The versatile benzamide scaffold has been incorporated into inhibitors for a wide range of other enzymes. Analogues have shown inhibitory activity against SARS-CoV papain-like protease (PLpro) nih.gov and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy. mdpi.com

Analysis of Downstream Biological Pathway Perturbations and Cellular Responses

While direct experimental studies on the downstream biological effects of This compound are not extensively documented in publicly available research, an analysis of structurally related compounds allows for a predictive assessment of its potential biological activities. The core structure, which combines a benzamide moiety with an acetylated phenylethyl group, suggests potential interactions with several key cellular signaling pathways. Research on analogous N-phenethylbenzamides, N-benzoyl derivatives, and compounds containing acetylphenyl groups indicates a likelihood of involvement in pathways related to inflammation, cellular stress, and proliferation.

Based on the activities of these related molecular classes, This compound may elicit a range of cellular responses. For instance, various benzamide derivatives have been reported to exhibit anti-inflammatory properties. This is often achieved through the modulation of inflammatory signaling cascades. One such pathway involves the inhibition of prostaglandin (B15479496) E2 (PGE2) synthesis, a key mediator of inflammation. nih.gov The cellular response to the inhibition of PGE2 can include a reduction in edema and other inflammatory symptoms. nih.gov

Furthermore, some benzamide analogs have been found to protect against endoplasmic reticulum (ER) stress-induced apoptosis in pancreatic β-cells. nih.gov This suggests a potential for interaction with the unfolded protein response (UPR) pathway, a critical cellular stress response mechanism. By mitigating ER stress, such compounds can promote cell survival. nih.gov

In the context of cancer biology, certain N-benzoyl derivatives have demonstrated the ability to modulate pathways that are crucial for cancer cell survival and proliferation. For example, some have been shown to interfere with the mTORC1 signaling pathway, a central regulator of cell growth and metabolism, and to modulate autophagy. nih.gov The resulting cellular responses can include the induction of autophagic cell death or the inhibition of cell proliferation.

The table below summarizes the observed effects of structurally similar compounds, providing a potential framework for the biological activity of This compound .

Biological Process Potential Pathway Perturbation Observed Cellular Response in Analogs Reference Compound Class
InflammationInhibition of Prostaglandin E2 (PGE2) SynthesisReduction of acute inflammation and edemaN-phenylcarbamothioylbenzamides nih.gov
Cellular StressModulation of Endoplasmic Reticulum (ER) Stress PathwaysProtection of pancreatic β-cells from apoptosisN-(2-(Benzylamino)-2-oxoethyl)benzamide analogs nih.gov
Cell Growth and Survival- Inhibition of mTORC1 signaling- Modulation of Autophagy- Reduced mTORC1 activity- Increased autophagy and disruption of autophagic fluxN-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides nih.gov
Cancer Cell ProliferationInhibition of N-acetylation of carcinogensInhibition of DNA synthesis in colon tumor cellsN-ethylphenyl acetamide (B32628) nih.gov

It is imperative to note that these are predictive insights based on the activities of structurally related compounds. The precise downstream biological pathway perturbations and cellular responses of This compound would need to be confirmed through direct experimental investigation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy with computational cost. It is used to investigate the electronic structure of molecules, where the electron density is the central variable rather than the complex many-electron wavefunction. espublisher.com DFT calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. uokerbala.edu.iq

For a molecule like N-[2-(4-Acetylphenyl)ethyl]benzamide, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311G(d,p), can elucidate bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. uokerbala.edu.iq These structural parameters are crucial for understanding the molecule's three-dimensional shape and steric properties. Furthermore, DFT provides insights into the distribution of electrons, which is fundamental to understanding the molecule's reactivity and intermolecular interactions. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic properties. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic nature. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. espublisher.com A small energy gap suggests that the molecule is more reactive and can be easily polarized. researchgate.net

In the computational study of the related N–((2–acetylphenyl)carbamothioyl)benzamide, the HOMO and LUMO energies were calculated using DFT at the B3LYP/6-311G(d,p) level. The results are summarized in the table below. researchgate.net

ParameterEnergy (eV)
EHOMO-5.9971
ELUMO-2.1668
Energy Gap (ΔE)3.8303

The energy gap of 3.8303 eV for this related molecule indicates a moderate level of reactivity and stability. researchgate.net Similar analysis for this compound would be crucial in predicting its electronic behavior and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. uokerbala.edu.iq

Regions with a negative electrostatic potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to the location of lone pairs on electronegative atoms like oxygen or nitrogen. Regions with a positive electrostatic potential, shown in blue, are electron-poor and are targets for nucleophilic attack. These are usually found around hydrogen atoms attached to electronegative atoms. Green and yellow areas represent regions of intermediate or neutral potential.

For this compound, an MEP map would likely show negative potential around the carbonyl oxygens and the amide nitrogen, highlighting these as sites for electrophilic interaction. Positive potentials would be expected around the N-H proton and the aromatic protons. Such a map provides a clear, intuitive picture of the molecule's reactive sites.

Spectroscopic Property Predictions and Vibrational Assignments (e.g., FT-IR, FT-Raman, UV-Vis)

Computational methods, particularly DFT, are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. uokerbala.edu.iq

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the stretching or bending of bonds. This detailed assignment is invaluable for interpreting experimental spectra and confirming the presence of specific functional groups. For a benzamide (B126) derivative, key vibrational modes would include N-H stretching, C=O stretching, and various vibrations of the aromatic rings.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions of a molecule, which are observed in its UV-Visible absorption spectrum. espublisher.com The calculations provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions typically involve the excitation of an electron from an occupied orbital (like the HOMO) to an unoccupied orbital (like the LUMO). For this compound, the predicted UV-Vis spectrum would reveal the electronic transitions responsible for its absorption of light, likely involving π→π* transitions within the aromatic rings and the benzamide moiety.

Global Chemical Reactivity Descriptors and Fukui Functions

Based on the HOMO and LUMO energies obtained from DFT calculations, a set of global chemical reactivity descriptors can be derived to quantify a molecule's reactivity. researchgate.net These descriptors provide a more quantitative measure of the concepts introduced by FMO theory.

Key global reactivity descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Global Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

These parameters for the related N–((2–acetylphenyl)carbamothioyl)benzamide are presented in the table below. researchgate.net

DescriptorValue (eV)
Ionization Potential (I)5.9971
Electron Affinity (A)2.1668
Electronegativity (χ)4.0820
Chemical Hardness (η)1.9151
Global Softness (S)0.2611
Electrophilicity Index (ω)4.3502

Non-Linear Optical (NLO) Properties and Non-Covalent Interactions (NCI) Analysis

Non-Linear Optical (NLO) Properties: Molecules with significant charge separation and delocalized π-electron systems can exhibit non-linear optical properties, which are of interest for applications in optoelectronics and photonics. nih.gov Computational methods can predict NLO properties such as the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). nih.gov A large hyperpolarizability value suggests that the material may be an effective NLO material. For N–((2–acetylphenyl)carbamothioyl)benzamide, the calculated dipole moment and hyperpolarizability indicate that it could be a candidate for NLO applications. researchgate.net

Non-Covalent Interactions (NCI) Analysis: Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are crucial for determining the supramolecular structure and crystal packing of a molecule. NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize these weak interactions. uokerbala.edu.iq The results are often displayed as isosurfaces, where different colors represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. This analysis would be essential for understanding the solid-state structure and properties of this compound.

Computational Analysis of this compound Remains Largely Unexplored

Therefore, it is not possible to provide a detailed article on the computational chemistry and theoretical studies of this compound that includes specific data on its ligand-target binding affinities, putative binding sites, intermolecular interactions, conformational dynamics, or calculated binding free energies.

General computational methodologies such as molecular docking, molecular dynamics (MD) simulations, and methods for calculating binding free energies like MM/PBSA and MM/GBSA are widely used to predict the behavior of molecules and their interactions with biological targets. These techniques are instrumental in modern drug design, allowing scientists to screen virtual libraries of compounds, understand mechanisms of action, and predict the stability of molecule-protein complexes. However, the application of these powerful tools to this compound has not been documented in the reviewed literature.

Future computational research could shed light on the potential biological targets and therapeutic applications of this compound. Such studies would involve:

Molecular Docking Simulations to predict how the compound might bind to various protein targets. This would help in identifying potential mechanisms of action and in suggesting its use for specific diseases.

Molecular Dynamics (MD) Simulations to study the stability of the compound when bound to a target protein and to observe its conformational changes over time.

Binding Free Energy Calculations to provide a more accurate estimation of the binding affinity of the compound to its potential targets.

Until such studies are conducted and published, a comprehensive and data-rich article on the computational chemistry of this compound, as per the requested outline, cannot be generated.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

Despite a thorough search of available scientific databases and literature, detailed computational chemistry and theoretical studies focusing specifically on the compound This compound are not publicly available at this time. Consequently, the development of a detailed article covering its chemoinformatics, ligand-based design principles, molecular descriptors, and pharmacophore modeling for de novo design, as per the requested outline, cannot be fulfilled.

The initial investigation sought to uncover research dedicated to the computational characterization of this compound, a crucial step in modern drug discovery and development. Such studies typically involve the calculation of various molecular properties to predict a compound's behavior and its potential as a therapeutic agent. This includes the determination of molecular descriptors and topological indices that can correlate its structure with biological activity, as well as the generation of pharmacophore models to guide the design of new, potentially more effective molecules.

While a significant body of research exists on the computational analysis of broader classes of compounds, such as benzamides, phenylacetamides, and phenethylamines, no specific studies were identified that focused on the unique structure of this compound. The scientific community has extensively utilized computational methods to explore the structure-activity relationships (SAR) within these larger chemical families, often in the context of developing new antidepressants, receptor antagonists, or other therapeutic agents. However, the specific combination of the N-benzamide group with the 2-(4-acetylphenyl)ethyl moiety has not been the subject of dedicated computational investigation in the reviewed literature.

Therefore, without access to published research data on the molecular descriptors, topological indices, or pharmacophore models for this compound, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Future Research Directions and Emerging Paradigms

Advanced Synthetic Methodologies for Enhanced Structural Diversity

The future synthesis of N-[2-(4-Acetylphenyl)ethyl]benzamide analogs will likely move beyond traditional methods to embrace advanced methodologies that allow for the rapid generation of structurally diverse compound libraries. Techniques such as diversity-oriented synthesis (DOS) can be employed to create a wide array of molecular architectures from a common starting material. Furthermore, late-stage functionalization, particularly through C-H activation, could enable the direct modification of the core scaffold, providing efficient access to novel derivatives that would be challenging to produce via conventional routes.

Modern synthetic strategies, including multicomponent reactions and flow chemistry, are expected to play a significant role. These approaches offer advantages in terms of efficiency, scalability, and the ability to systematically explore chemical space around the this compound core. For instance, variations in the benzamide (B126) ring, the acetylphenyl moiety, and the ethyl linker can be systematically introduced to probe structure-activity relationships (SAR). The synthesis of related benzamide derivatives has demonstrated the feasibility of creating extensive libraries for biological screening. nih.govnih.govcyberleninka.ru

Synthetic Strategy Potential Application to this compound Anticipated Outcome
Diversity-Oriented Synthesis (DOS) Generation of a library with varied heterocyclic and carbocyclic frameworks attached to the core structure.Discovery of novel scaffolds with unique biological activities.
Late-Stage C-H Functionalization Direct introduction of substituents onto the aromatic rings of the parent compound.Rapid access to a wide range of analogs for SAR studies.
Multicomponent Reactions One-pot synthesis of complex derivatives by combining three or more starting materials.Increased efficiency and atom economy in the synthesis of novel compounds.
Flow Chemistry Continuous synthesis of the target compound and its analogs with precise control over reaction parameters.Improved yield, purity, and scalability of the synthetic process.

Comprehensive Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deep understanding of the molecular mechanisms underlying the biological activity of this compound is crucial for its future development. This will necessitate an integrated approach that combines experimental biology with powerful computational techniques. High-throughput screening (HTS) can identify potential biological targets, which can then be validated using more focused biochemical and cellular assays.

Computational methods will be indispensable in this endeavor. Molecular docking studies can predict the binding modes of this compound and its analogs to their putative protein targets. uokerbala.edu.iq Following docking, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can offer a more detailed understanding of the electronic interactions at the binding site. Such computational approaches have been successfully applied to related N-acetylphenyl derivatives to elucidate their structural and electronic properties. nih.govresearchgate.net

Integrated Approach Description Expected Insights
Experimental Target ID High-throughput screening followed by biochemical and cellular validation assays.Identification and confirmation of the primary biological targets.
Molecular Docking Computational prediction of the preferred binding orientation of the compound within a target's active site.Elucidation of key binding interactions and guidance for rational design.
Molecular Dynamics (MD) Simulations Simulation of the dynamic behavior of the compound-target complex over time.Assessment of binding stability and identification of important conformational changes.
Quantum Mechanics/Molecular Mechanics (QM/MM) A hybrid method that treats the active site with high-level quantum mechanics and the rest of the system with classical mechanics.Detailed understanding of reaction mechanisms and electronic interactions at the binding site.

Rational Design of Next-Generation Biological Probes and Lead Candidates

The this compound scaffold represents a valuable starting point for the rational design of both sophisticated biological probes and optimized therapeutic lead candidates. nih.gov By incorporating specific functionalities, derivatives can be engineered to serve as tools for chemical biology research. For example, the attachment of a fluorescent reporter group could enable the visualization of the compound's subcellular localization and its interaction with biological targets in real-time. researchgate.net Similarly, the introduction of photo-cross-linking moieties could facilitate the covalent labeling and subsequent identification of target proteins.

For therapeutic applications, a systematic SAR exploration will guide the optimization of the compound's potency, selectivity, and pharmacokinetic properties. nih.gov This process involves making targeted modifications to the molecule and assessing the impact on its biological activity. For instance, altering the substituents on the aromatic rings could enhance binding affinity for the target protein while minimizing off-target effects. The principles of rational design have been effectively used to develop other benzoxazine (B1645224) and benzamide-based compounds with potential anticancer activity. nih.govnih.gov

Design Goal Modification Strategy Example Application
Fluorescent Probes Covalent attachment of a fluorophore (e.g., BODIPY, fluorescein).Live-cell imaging to track the compound's distribution and target engagement.
Photoaffinity Labels Incorporation of a photoreactive group (e.g., benzophenone, diazirine).Covalent labeling and identification of unknown protein targets.
Lead Optimization Systematic modification of substituents to improve potency and selectivity.Development of a drug candidate with an improved therapeutic index.
Improved Pharmacokinetics Modulation of physicochemical properties (e.g., lipophilicity, polarity) to enhance absorption, distribution, metabolism, and excretion (ADME).Creation of a more effective and safer therapeutic agent.

Application of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the process of drug discovery and are highly applicable to the future development of this compound analogs. nih.gov These computational tools can analyze vast datasets to identify complex patterns and make predictions that can guide and accelerate research.

Quantitative structure-activity relationship (QSAR) models, built using ML algorithms, can predict the biological activity of novel, unsynthesized compounds based on their chemical structures. This allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and testing. Generative AI models can go a step further by designing entirely new molecules with desired properties from scratch. These models can be trained on existing chemical data to learn the underlying rules of molecular design and then generate novel structures that are predicted to be active against a specific target. AI can also be applied to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, further refining the selection of candidates for preclinical development. nih.gov

AI/ML Application Description Potential Impact on Research
Predictive QSAR Modeling Machine learning models that correlate chemical structures with biological activities.Rapid virtual screening of compound libraries to identify potent analogs.
Generative Molecular Design AI algorithms that create novel chemical structures with optimized properties.De novo design of next-generation lead candidates with enhanced efficacy.
ADMET Prediction Models that predict the pharmacokinetic and toxicity profiles of compounds.Early-stage identification of candidates with favorable drug-like properties.
Synthesis Planning AI tools that devise optimal synthetic routes for target molecules.Acceleration of the chemical synthesis process and reduction of resource expenditure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.